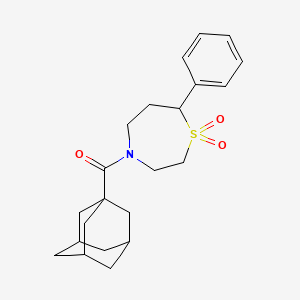

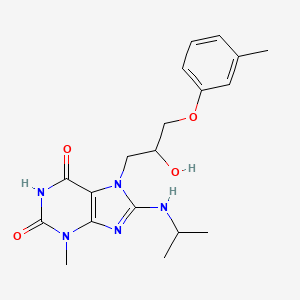

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(3,4-dimethoxyphenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Thermoresponsive Polymers for Tissue Engineering

Acrylamide derivatives, such as poly(N-isopropyl acrylamide), have been extensively studied for their thermoresponsive properties. These materials exhibit a phase transition at a specific temperature, which can be exploited in biomedical applications like tissue engineering. For instance, thermoresponsive scaffolds can facilitate cell encapsulation at body temperature, enhancing cell proliferation and integration into the host tissue without the need for additional surgical interventions. The controlled porosity and degradation rates of these scaffolds further support tissue regeneration processes (Galperin, Long, & Ratner, 2010).

Acid-Labile Thermoresponsive Polymers

Another significant area of research involves the development of acid-labile thermoresponsive polymers. These materials combine temperature sensitivity with pH responsiveness, offering unique advantages for drug delivery systems. The polymers can respond to the acidic environment of tumor tissues or endosomes, enabling targeted drug release. The incorporation of cyclic orthoester groups into poly(meth)acrylamide derivatives exemplifies this approach, where the polymers' solubility and degradation can be finely tuned in response to environmental triggers (Du et al., 2010).

Mitigating Toxic Compounds in Foods

Research has also explored the mitigation of potentially harmful acrylamide and furanic compounds in food products. Strategies to reduce the levels of these compounds include the use of asparaginase to decrease precursors of acrylamide formation and thermal processing modifications to prevent their formation. These interventions aim to lower consumer intake of substances that may pose health risks (Anese, Manzocco, Calligaris, & Nicoli, 2013).

Conductive Hydrogels

Another fascinating application area is the development of conductive hydrogels, which incorporate acrylamide derivatives to create materials that combine mechanical robustness with electrical conductivity. Such hydrogels are promising for bioelectronics, including sensors and actuators for medical devices. The synthesis process typically involves the polymerization of acrylamide derivatives in the presence of conductive polymers or nanoparticles, resulting in hydrogels that can transmit electrical signals while remaining compatible with biological tissues (Kishi et al., 2014).

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-16-5-3-13(11-17(16)23-2)4-6-18(21)19-9-7-15(20)14-8-10-24-12-14/h3-6,8,10-12,15,20H,7,9H2,1-2H3,(H,19,21)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUYBRHTRJBJSA-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=COC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=COC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)

![N-(4-methylcyclohexyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2532361.png)

![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)